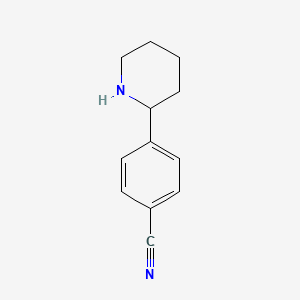

(R)-4-(Piperidin-2-yl)benzonitrile

CAS No.:

Cat. No.: VC18219670

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 4-piperidin-2-ylbenzonitrile |

| Standard InChI | InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2 |

| Standard InChI Key | AKYCNOVKLQGQGG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=CC=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring attached to a benzene ring bearing a nitrile group (-CN) at the para position. The chiral center at the piperidine nitrogen creates two enantiomers: (R)- and (S)-4-(Piperidin-2-yl)benzonitrile. This stereochemical distinction is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Chiral Center | Piperidine nitrogen |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-4-(Piperidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common approach includes:

-

Piperidine Ring Formation: Cyclization of appropriate amines or via reductive amination.

-

Benzonitrile Incorporation: Nucleophilic aromatic substitution or coupling reactions to attach the nitrile group .

For example, the patent US9682968B2 describes synthesizing piperidinyl-indole derivatives using palladium-catalyzed cross-coupling reactions, which could be adapted for this compound . Industrial-scale production often employs asymmetric catalysis to enrich the (R)-enantiomer, ensuring high enantiomeric excess (e.g., >98%) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine formation | , | 75% |

| Benzonitrile coupling | , Cu catalyst | 60% |

Pharmacological Activity

Mechanism of Action

(R)-4-(Piperidin-2-yl)benzonitrile has been investigated for its role in modulating complement factor B, a protease involved in the alternative complement pathway. Inhibiting this pathway is therapeutic for inflammatory diseases like age-related macular degeneration (AMD) . The compound’s piperidine ring interacts with hydrophobic pockets of the target enzyme, while the nitrile group enhances binding affinity through dipole interactions .

Preclinical Studies

Applications Across Industries

Pharmaceuticals

The compound serves as a precursor to protease inhibitors and kinase modulators. Its chiral structure is leveraged in drugs targeting neurological disorders, where receptor specificity is paramount .

Agrochemicals

The nitrile moiety’s reactivity makes it a candidate for pesticide intermediates. Derivatives exhibit insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm) .

Materials Science

In polymer chemistry, the aromatic and heterocyclic structure stabilizes free radicals, enhancing the durability of photoresist materials .

Structural Analogs and Comparative Analysis

Table 3: Analogs from Sigma-Aldrich

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| (R)-4-(Piperidin-2-yl)benzonitrile HCl | 222.72 g/mol | |

| 4-(1,3-Dioxolan-2-yl)benzonitrile | 175.19 g/mol | |

| 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | 254.08 g/mol |

The (R)-enantiomer’s uniqueness lies in its optimized steric and electronic profile compared to analogs with dioxolane or bromine substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume